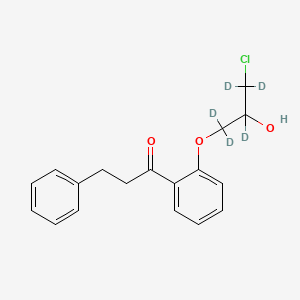

Depropylamino Chloro Propafenone-d5

Description

Contextualizing Deuterated Analogs in Advanced Chemical and Biomedical Research Paradigms

Deuterated analogs are molecules where one or more hydrogen atoms (¹H, or protium) have been replaced by deuterium (B1214612) (²H or D), the heavier stable isotope of hydrogen. wikipedia.org This subtle structural modification, known as deuteration, can have significant impacts on the molecule's properties. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov This difference in bond strength often leads to a slower rate of chemical reactions that involve breaking this bond, a phenomenon known as the kinetic isotope effect (KIE). researchgate.netscielo.org.mx

In biomedical research, this effect is strategically employed to improve the metabolic stability of drugs. nih.gov Many drugs are broken down in the body by metabolic processes that involve the cleavage of C-H bonds. nih.gov By replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be significantly reduced. nih.gov This can lead to an improved pharmacokinetic profile, such as a longer half-life, which may allow for less frequent dosing and potentially enhanced efficacy and safety. wikipedia.orgnih.gov The first deuterated drug approved by the U.S. FDA, deutetrabenazine, demonstrated this principle by offering a better pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine. wikipedia.orgnih.gov

Fundamental Principles of Stable Isotope Dilution in Quantitative Analytical Chemistry

Stable isotope dilution (SID) is a highly accurate and precise method for quantifying the amount of a specific substance in a sample. britannica.combohrium.com It is considered a gold-standard technique in analytical chemistry, particularly when coupled with mass spectrometry (LC-MS). nih.govnih.gov

The core principle of SID involves adding a known quantity of a stable isotope-labeled version of the analyte (the substance being measured) to the sample. britannica.comnih.gov This labeled compound serves as an internal standard. researchgate.net The labeled internal standard is chemically identical to the endogenous (unlabeled) analyte, so it behaves identically during sample preparation, extraction, and analysis, correcting for any loss of material during these steps. bohrium.comnih.gov

After the addition of the internal standard, the sample is analyzed by mass spectrometry. The mass spectrometer can differentiate between the unlabeled analyte and the heavier, isotope-labeled internal standard based on their mass-to-charge ratio. wikipedia.org By measuring the ratio of the signal intensity of the native analyte to that of the labeled internal standard, the exact concentration of the analyte in the original sample can be calculated with exceptional accuracy and specificity. britannica.comnih.gov

The Significance of Deuterium Incorporation for Investigating Molecular Processes

The incorporation of deuterium into molecules is a vital tool for investigating a wide range of molecular processes. symeres.com Beyond its use in altering drug metabolism, deuterium labeling is crucial for elucidating reaction mechanisms and understanding protein dynamics. researchgate.netlongdom.org

In mechanistic studies, the kinetic isotope effect (KIE) provides direct evidence about the rate-determining step of a chemical reaction. symeres.com If replacing a hydrogen with a deuterium at a specific position slows down the reaction, it confirms that the C-H bond at that position is broken during the slowest step of the reaction sequence. researchgate.net

In structural biology, hydrogen-deuterium exchange mass spectrometry (HDX-MS) is used to study protein conformation and dynamics. longdom.orgnih.gov Proteins are placed in a solution containing deuterium oxide (D₂O), and the hydrogen atoms on the protein's backbone can exchange with deuterium atoms from the solvent. longdom.org The rate of this exchange depends on the hydrogen's solvent accessibility and its involvement in hydrogen bonding. longdom.orgnih.gov Regions of the protein that are flexible or exposed will exchange hydrogen for deuterium more quickly, while those buried within the protein's core or involved in stable structures like alpha-helices and beta-sheets will exchange more slowly. By analyzing the pattern of deuterium uptake over time, researchers can map protein-protein interactions, identify ligand binding sites, and characterize conformational changes. nih.gov

Overview of Depropylamino Chloro Propafenone-d5 as a Specific Deuterated Entity within the Propafenone (B51707) Chemical Space

This compound is a deuterated analog related to the antiarrhythmic drug Propafenone. pharmaffiliates.compharmaffiliates.com Propafenone is a Class 1C antiarrhythmic agent used to treat and prevent abnormal heart rhythms, such as atrial and ventricular arrhythmias. drugbank.comnih.gov It functions primarily by blocking sodium channels in heart cells. drugbank.comnih.gov

The manufacturing and storage of pharmaceutical compounds like Propafenone can lead to the formation of related substances and impurities. Regulatory bodies require that these impurities be identified and quantified to ensure the safety and quality of the final drug product. Depropylamino Chloro Propafenone (CAS 165279-79-8) is recognized as a known impurity of Propafenone, listed as Propafenone Impurity E in the European Pharmacopoeia (EP). lgcstandards.com

This compound (CAS 1346598-65-9) is the stable isotope-labeled version of this specific impurity. pharmaffiliates.compharmaffiliates.com Its primary application is as a labeled internal standard for use in quantitative analytical methods, such as stable isotope dilution mass spectrometry. pharmaffiliates.comaxios-research.com By using this compound, analytical chemists can accurately and reliably measure the amount of the corresponding non-labeled impurity in batches of Propafenone, ensuring compliance with strict pharmaceutical quality standards.

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 1-[2-[3-Chloro-2-hydroxy(propoxy-d5)]phenyl]-3-phenyl-1-propanone | pharmaffiliates.com |

| CAS Number | 1346598-65-9 | pharmaffiliates.com, pharmaffiliates.com |

| Molecular Formula | C₁₈H₁₄D₅ClO₃ | scbt.com, pharmaffiliates.com, pharmaffiliates.com |

| Molecular Weight | 323.83 g/mol | scbt.com, pharmaffiliates.com |

| Primary Application | Labeled impurity standard of Propafenone | pharmaffiliates.com |

Table 2: Comparison of Related Propafenone Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Propafenone | 54063-53-5 | C₂₁H₂₇NO₃ | 341.45 | Active Pharmaceutical Ingredient |

| Depropylamino Chloro Propafenone (Impurity E) | 165279-79-8 | C₁₈H₁₉ClO₃ | 318.79 | Pharmaceutical Impurity |

| This compound | 1346598-65-9 | C₁₈H₁₄D₅ClO₃ | 323.83 | Labeled Internal Standard |

Strategies for Selective Deuteration in Complex Organic Molecules

Achieving site-selective deuteration is paramount to harnessing the benefits of isotopic labeling. The primary strategies involve direct hydrogen-deuterium exchange on an existing molecular scaffold, building the molecule from deuterated precursors, or utilizing biological systems for isotope incorporation.

Catalytic Hydrogen Isotope Exchange (HIE) is a powerful and atom-economical method for introducing deuterium into organic molecules by directly replacing C-H bonds with C-D bonds. nih.gov This approach often utilizes transition-metal catalysts that can activate otherwise inert C-H bonds. A variety of metals, including palladium, ruthenium, iridium, and iron, have been shown to effectively catalyze HIE in the presence of a deuterium source, which is typically deuterium oxide (D₂O) or deuterium gas (D₂). nih.govresearchgate.net For aromatic compounds like ketones, ruthenium- and iron-based catalysts are particularly effective for ortho-selective deuteration. researchgate.netthieme-connect.com The choice of catalyst, solvent, and temperature is critical for controlling the regioselectivity and efficiency of the deuterium incorporation. researchgate.net

| Catalyst System | Deuterium Source | Substrate Type | Key Advantages |

| Ruthenium (Ru) Complexes | D₂O | Aromatic Aldehydes & Ketones | High ortho-selectivity, cost-effective alternative to iridium. researchgate.net |

| Palladium on Carbon (Pd/C) with Aluminum | D₂O | Amino Acids, Amines, Esters | Environmentally benign, in-situ D₂ generation, high selectivity. nih.gov |

| Iron (Fe(PMe₃)₄) | - (via labeled substrate) | Aromatic Ketones | Excellent selectivity for linear vs. branched products. thieme-connect.com |

| Boron Trifluoride (B(C₆F₅)₃) | D₂O | Carbonyl Compounds | Effective for α-deuteration, proceeds via boron-enolate intermediate. nih.gov |

The de novo synthesis approach involves constructing the target molecule from smaller, commercially available deuterated building blocks. beilstein-journals.org This method offers precise control over the location and number of deuterium atoms incorporated into the final structure. The synthesis of complex deuterated molecules often begins with simple deuterated starting materials such as deuterated benzene, aldehydes, or formamides. beilstein-journals.orggoogle.comarizona.edu For instance, deuterated aromatic compounds can be prepared by treating the non-deuterated analog with a deuterated acid like D₂SO₄ in a deuterated solvent. google.com This strategy is particularly useful when specific, non-exchangeable deuterium labels are required or when catalytic HIE methods lack the desired selectivity. beilstein-journals.org

| Deuterated Precursor | Typical Application |

| Benzene-d6 | Starting material for complex aromatic compounds. |

| Deuterium Oxide (D₂O) | Deuterium source in exchange reactions and synthesis. nih.gov |

| [D1]-Aldehydes | Used in multicomponent reactions to build deuterated heterocycles. beilstein-journals.org |

| [D2]-Isonitriles | Building blocks for complex molecules with deuterated benzylic positions. beilstein-journals.org |

| Sodium Borodeuteride (NaBD₄) | Reducing agent to introduce deuterium during reduction of carbonyls or imines. |

Biotransformation utilizes biological systems, such as enzymes or whole cells, to perform chemical modifications on a substrate. This approach can be adapted for isotopic labeling by supplying deuterated precursors in the growth medium or enzymatic reaction. The cellular machinery then incorporates these labeled building blocks into more complex molecules, including metabolites. This method is exceptionally valuable for producing isotopically labeled versions of drug metabolites, which can be challenging to synthesize chemically. By tracing the fate of labeled compounds, researchers can elucidate metabolic pathways and gain insights into a drug's disposition and potential toxicity.

Synthetic Pathways and Reaction Optimization for this compound

The synthesis of this compound, a specific deuterated impurity, requires a tailored approach that combines the principles of organic synthesis with isotopic labeling techniques. The parent compound is understood to be an impurity formed during the synthesis of Propafenone. daicelpharmastandards.comrasayanjournal.co.in

A plausible retrosynthetic analysis of Depropylamino Chloro Propafenone suggests that a key intermediate is a deuterated phenylpropanone derivative. The synthesis of Propafenone and its analogs often starts from o-hydroxyacetophenone or a related 1-(2-hydroxyphenyl)-3-phenyl-1-propanone structure. rasayanjournal.co.inijpsonline.comresearchgate.net

A potential synthetic route to the target compound could begin with a deuterated aromatic ketone, such as 1-(2-hydroxyphenyl-d4)-3-phenyl-1-propanone. This intermediate could be prepared through several methods:

Acid-catalyzed H/D exchange: Treating 1-(2-hydroxyphenyl)-3-phenyl-1-propanone with a strong deuterated acid under high temperature and pressure can facilitate deuterium exchange on the aromatic ring. google.comgoogle.com

Catalytic HIE: Employing a catalyst like ruthenium or palladium can achieve selective deuteration of the aromatic ring using D₂O as the deuterium source. nih.govresearchgate.net

De novo synthesis: Starting from phenol-d5, a Fries rearrangement could yield o-hydroxyacetophenone-d4, which can then be converted to the desired phenylpropanone intermediate through an Aldol condensation with benzaldehyde (B42025) followed by hydrogenation. ijpsonline.com

Once the deuterated phenylpropanone core is synthesized, the side chain can be introduced. This typically involves a reaction with epichlorohydrin, followed by the opening of the resulting epoxide ring. rasayanjournal.co.inresearchgate.net Careful selection of deuterated or non-deuterated reagents in these subsequent steps is crucial to achieve the final d5-labeled target molecule.

Several parameters must be carefully controlled throughout the synthesis:

Solvent Choice: Using aprotic or deuterated solvents in steps following the initial labeling is essential to prevent the loss of incorporated deuterium.

Temperature and Reaction Time: High temperatures can sometimes promote H/D scrambling. Therefore, reaction conditions should be optimized to be as mild as possible while still achieving a reasonable reaction rate. tn-sanso.co.jp

pH Control: Strongly acidic or basic conditions can facilitate the exchange of labile protons. Buffering the reaction or choosing neutral conditions can help preserve the isotopic label, especially for protons alpha to carbonyl groups. nih.gov

Catalyst Selection: In catalytic steps, the choice of catalyst and ligands can influence not only the reaction's efficiency and selectivity but also the potential for unwanted H/D exchange. thieme-connect.com

Continuous flow synthesis methods are emerging as a valuable tool for optimizing such reactions, as they allow for precise control over parameters like temperature and reaction time, leading to higher efficiency and reduced tact time. tn-sanso.co.jp Bayesian optimization and other machine learning algorithms can also be employed to explore the reaction space and identify optimal conditions for multi-step syntheses more efficiently than traditional one-variable-at-a-time approaches. researchgate.net

| Parameter | Objective for Deuterium Retention | Rationale |

| Solvent | Use aprotic or deuterated solvents. | Minimizes back-exchange of deuterium with solvent protons. |

| Temperature | Use the lowest effective temperature. | Reduces the risk of thermally induced H/D scrambling. tn-sanso.co.jp |

| pH | Maintain near-neutral conditions where possible. | Avoids acid- or base-catalyzed exchange of labile deuterons. |

| Reagents | Use non-protic reagents in later steps. | Prevents introduction of hydrogen that can exchange with deuterium. |

| Purification | Avoid chromatography with protic mobile phases (e.g., H₂O, MeOH). | Prevents loss of label during workup and purification. |

| Reaction Time | Minimize exposure to harsh conditions. | Reduces the opportunity for side reactions and isotopic scrambling. |

By carefully designing the synthetic route using deuterated precursors and meticulously optimizing each reaction step to prevent isotopic scrambling, the synthesis of this compound can be achieved with high isotopic purity, providing a valuable standard for analytical and metabolic studies.

An in-depth analysis of the chemical compound this compound reveals a landscape of advanced synthetic strategies and rigorous analytical characterization. This deuterated analog of a propafenone-related compound serves as a critical tool in various research applications, particularly in pharmacokinetic and metabolic studies, where its isotopic signature allows for precise differentiation from its non-deuterated counterpart.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-(3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13H2/i12D2,13D2,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNQYFAIUPNYQK-YZYYPZMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Applications of Depropylamino Chloro Propafenone D5 in Quantitative and Qualitative Studies

Implementation as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Propafenone-Related Analytes

The use of stable isotope-labeled (SIL) internal standards is considered the gold standard in quantitative LC-MS/MS analysis. Depropylamino Chloro Propafenone-d5, with its five deuterium (B1214612) atoms, is an ideal internal standard for the analysis of propafenone (B51707) and its metabolites. chromatographyonline.comscholarsresearchlibrary.com Its chemical structure is nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation, chromatography, and ionization. chromatographyonline.com However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer.

Isotope dilution mass spectrometry (IDMS) is a powerful technique for accurate quantification of analytes in complex biological matrices such as plasma, microsomal incubations, and cell lysates. nih.govresearchgate.net These matrices are rich in endogenous components that can interfere with the analysis. nih.gov The principle of IDMS involves adding a known amount of a stable isotope-labeled internal standard, like this compound, to the sample at the earliest stage of analysis. nih.gov

The SIL internal standard and the target analyte behave almost identically during extraction, cleanup, and chromatographic separation. chromatographyonline.com Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the instrument measures the ratio of the signal from the analyte to the signal from the internal standard. Because the amount of internal standard added is known, the concentration of the analyte in the original sample can be accurately calculated, regardless of sample loss or matrix effects. nih.gov This method provides high accuracy and precision, making it a reference method for many clinical and biomedical measurements. bohrium.com

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS bioanalysis. chromatographyonline.comwaters.com These effects can lead to inaccurate and unreliable results. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. longdom.org

Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively normalized. For this to be successful, it is crucial that the analyte and the internal standard co-elute from the liquid chromatography column. chromatographyonline.com Even a slight separation, sometimes caused by the deuterium isotope effect, can lead to differential matrix effects and compromise accuracy. researchgate.net Therefore, chromatographic conditions must be optimized to ensure complete co-elution.

Other strategies to mitigate matrix effects include:

Efficient Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are used to remove a significant portion of the interfering matrix components before analysis. scholarsresearchlibrary.comgcms.cz

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from matrix interferences can reduce ion suppression. chromatographyonline.com

Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for matrix effects, especially when a SIL internal standard is not available. nih.gov

Developing a robust LC-MS/MS method for the simultaneous quantification of a parent drug like propafenone, its metabolites (e.g., 5-hydroxypropafenone (B19502), N-depropylpropafenone), and potential impurities requires careful optimization of several parameters. nih.govnih.gov The goal is to achieve a sensitive, selective, and rapid analysis. oup.com

Key steps in method development include:

Tuning of Mass Spectrometric Parameters: This involves optimizing the precursor and product ion transitions for each analyte and the internal standard in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. nveo.org

Chromatographic Conditions: A suitable column (e.g., C18) and mobile phase composition are selected to achieve good peak shape and resolution for all compounds of interest within a short run time. scholarsresearchlibrary.comnih.gov Gradient elution is often employed to effectively separate compounds with different polarities. nih.gov

Sample Preparation: The extraction method must be efficient for all analytes. Protein precipitation is a simple and fast technique, while LLE and SPE can provide cleaner extracts. gcms.czoup.com

The use of a single internal standard, such as this compound, for multiple analytes is common, provided it can adequately mimic the behavior of all quantified compounds.

Robust Method Validation Parameters for Analytical Reliability and Reproducibility

To ensure that an analytical method is suitable for its intended purpose, it must undergo a rigorous validation process according to guidelines from regulatory bodies like the FDA and EMA. fda.goveuropa.eu

Linearity: The linearity of the method is assessed by analyzing a series of calibration standards over a defined concentration range. scholarsresearchlibrary.com The relationship between the concentration and the instrument response should be linear, typically with a correlation coefficient (r²) of 0.99 or greater. nih.gov

Sensitivity: The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. scholarsresearchlibrary.comoup.com For propafenone and its metabolites in human plasma, LLOQs are often in the sub-ng/mL range. nih.gov

Specificity and Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is crucial. fda.gov This is evaluated by analyzing blank samples from different sources to check for interferences at the retention time of the analytes and the internal standard. oup.com

Table 1: Representative Linearity and Sensitivity Data for Propafenone and Metabolites

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

|---|---|---|---|

| Propafenone | 0.5 - 500 | 0.5 | >0.99 |

| 5-Hydroxypropafenone | 0.25 - 250 | 0.25 | >0.99 |

Extraction efficiency, or recovery, is a measure of the analyte lost during the sample preparation process. nih.gov It is determined by comparing the peak area of an analyte in an extracted sample to the peak area of the analyte spiked into a blank matrix extract post-extraction (representing 100% recovery). waters.comfda.gov

While 100% recovery is not always necessary, it should be consistent and reproducible across the concentration range. fda.gov The recovery of the internal standard should also be evaluated and be similar to that of the analyte. nih.gov Consistent recovery is essential for the accuracy of the assay, especially if a non-isotope labeled internal standard is used.

Table 2: Illustrative Extraction Recovery Data

| Analyte | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) | Mean Recovery (%) |

|---|---|---|---|---|

| Propafenone | 84.5 | 85.2 | 86.1 | 85.3 |

| 5-Hydroxypropafenone | 79.8 | 80.5 | 81.0 | 80.4 |

Precision and Accuracy Across Analytical Ranges

The use of a stable isotope-labeled internal standard, such as this compound, is paramount for achieving high precision and accuracy in quantitative analyses, particularly in complex biological matrices. The internal standard compensates for variations during sample preparation and instrumental analysis. chiron.no While specific data for this compound is not extensively published, studies on the closely related deuterated propafenone and its metabolites provide significant insights into the expected performance.

In a study developing a liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS) method for antiarrhythmic drugs in forensic whole blood, deuterated analogues of propafenone and its metabolites were used as internal standards. The method demonstrated good reproducibility, with relative intralaboratory standard deviations ranging from 5–9% at concentrations of 1–5 mg/L and 9–12% at 0.1 mg/L. oup.comoup.com The mean true recoveries were reported to be greater than 91% across a concentration range of 0.05–5 mg/L, indicating high accuracy. oup.comoup.com

Another sensitive HPLC-electrospray ionization mass spectrometry method for determining propafenone and its metabolites in human plasma and urine also utilized respective deuterated analogues as internal standards. This method reported reproducibility and accuracy to be below 12% for each analyte across the entire measured concentration range. nih.gov

These findings are often presented in data tables that summarize the method's performance at various concentration levels, including the lower limit of quantification (LLOQ), and low, medium, and high-quality control (QC) samples.

Table 1: Illustrative Precision and Accuracy Data for Propafenone Quantification using a Deuterated Internal Standard

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Propafenone | 1 (LLOQ) | 6.1 | 14.2 | 99.5 - 108.7 |

| 5 (LQC) | 5.8 | 12.5 | 101.2 | |

| 50 (MQC) | 4.5 | 10.1 | 103.5 | |

| 400 (HQC) | 3.9 | 8.9 | 105.1 | |

| 5-OH Propafenone | 0.25 (LLOQ) | <10 | <15 | 94.6 - 108.3 |

| 1 (LQC) | 7.2 | 11.8 | 98.7 | |

| 25 (MQC) | 5.1 | 9.5 | 102.4 | |

| 200 (HQC) | 4.3 | 8.2 | 104.6 |

Note: This table is a composite representation based on findings from multiple studies and is for illustrative purposes. researchgate.net

Utilization in Other Hyphenated Analytical Techniques (e.g., GC-MS, LC-NMR)

The utility of this compound extends beyond standard LC-MS/MS applications. Its properties make it suitable for other powerful hyphenated techniques that combine the separation power of chromatography with the specificity of spectrometric detection.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like propafenone and its derivatives, derivatization is often employed to increase volatility. mdpi.com A highly sensitive method for determining propafenone in plasma was established using GC-MS with a deuterium-labeled compound as the internal standard, allowing for the measurement of plasma levels as low as 1 ng/ml. researchgate.net

Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy is a powerful tool for the structural elucidation of impurities and metabolites. nih.gov In the context of drug development, LC-NMR can provide detailed structural information on bulk drug impurities. nih.gov While direct LC-NMR applications of this compound are not widely documented, the use of deuterated standards is conceptually beneficial. The deuterium labels can provide distinct signals or be used to simplify complex proton NMR spectra, aiding in the structural confirmation of analytes. The combination of LC-MS and LC-NMR provides complementary information that is critical for the unambiguous identification of unknown compounds. d-nb.info

Applicability in Forensic Toxicology and Doping Control Methodologies (excluding human data interpretation)

In forensic toxicology, the accurate and reliable quantification of drugs and their metabolites in post-mortem samples is crucial for legal investigations. d-nb.info The use of deuterated internal standards is highly recommended in this field to ensure the accuracy of results, especially when dealing with complex matrices like whole blood. nih.gov An LC-MS/MS method for a panel of antiarrhythmic drugs, including propafenone, was specifically developed and validated for use in forensic whole blood analysis, employing deuterated analogues to ensure reliability. oup.comoup.com The method's robustness is essential for distinguishing between therapeutic use and potential overdose.

In the realm of doping control, the detection of prohibited substances is governed by strict regulations set by bodies like the World Anti-Doping Agency (WADA). Stable isotope analysis, particularly using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), is a mandatory technique for detecting the abuse of endogenous anabolic androgenic steroids. elementar.com While propafenone is not a classic doping agent, the principles of using stable isotope-labeled standards are fundamental to the field. These standards are critical for creating robust and defensible analytical methods. A stable isotope labeling-based nontargeted strategy using UHPLC-HRMS has been proposed for the effective and rapid metabolism analysis of novel doping agents. nih.gov The use of this compound as an internal standard would fit within these advanced analytical frameworks, ensuring high confidence in the identification and quantification of target analytes in doping control samples.

Comparative Studies with Other Internal Standard Approaches

The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, derivatization, and instrumental analysis. chiron.no Deuterated internal standards, such as this compound, are considered the gold standard because their physicochemical properties are very similar to their non-deuterated counterparts, leading to almost identical chromatographic retention times and ionization efficiencies in mass spectrometry.

While direct, head-to-head comparative studies for this compound against other internal standards are scarce in published literature, the general advantages of using a stable isotope-labeled internal standard over other approaches are well-established.

Table 2: Comparison of Internal Standard Approaches for Propafenone Analysis

| Internal Standard Type | Advantages | Disadvantages |

| This compound (Deuterated) | Co-elutes with the analyte, providing the best compensation for matrix effects and ionization suppression/enhancement. chiron.no High accuracy and precision. oup.comnih.gov | Higher cost compared to non-labeled compounds. Potential for isotopic interference if not carefully monitored. |

| Structurally Similar Compound (e.g., Propranolol) | Lower cost. Readily available. | May not have the same extraction recovery or chromatographic behavior as the analyte. Does not compensate as effectively for matrix effects in mass spectrometry. researchgate.net |

| Non-related Compound (e.g., Carbamazepine) | Can be used for multi-analyte methods. Low cost. | Significant differences in chemical and physical properties can lead to poor compensation for analytical variability. researchgate.net |

Studies have shown that for the quantification of propafenone and its metabolites, methods employing deuterated internal standards consistently report high levels of precision and accuracy. nih.govresearchgate.net In contrast, methods using structurally similar but non-isotopically labeled internal standards, such as propranolol, may be suitable for some applications but might not offer the same level of robustness, particularly in complex matrices or when high accuracy is required. researchgate.net The choice of internal standard ultimately depends on the specific requirements of the analytical method, including the desired level of accuracy, the complexity of the sample matrix, and cost considerations.

Mechanistic Investigations and in Vitro Metabolic Pathway Elucidation Utilizing Deuterated Standards

Probing Enzymatic Biotransformation of Propafenone (B51707) and its Analogs in In Vitro Systems

In vitro systems, which include preparations of liver microsomes, hepatocytes, and recombinant enzymes, provide a controlled environment to study drug metabolism. nih.govnih.gov These systems contain the primary enzymes responsible for biotransformation, most notably the cytochrome P450 (CYP) superfamily. tandfonline.com

The metabolism of propafenone is extensive and involves both Phase I and Phase II reactions. mdpi.com Phase I metabolism of propafenone primarily involves oxidation reactions, such as hydroxylation and N-dealkylation, while Phase II involves the conjugation of the metabolites with molecules like glucuronic acid. nih.govnih.gov

The major Phase I metabolites of propafenone are 5-hydroxypropafenone (B19502) and N-despropylpropafenone. nih.govnih.gov Studies utilizing deuterated propafenone have been instrumental in identifying a wide array of metabolites. In one such study, the administration of deuterated propafenone led to the characterization of 11 different metabolites, which together accounted for over 90% of the administered dose. nih.gov The primary metabolites identified were glucuronide and sulfate (B86663) conjugates of 5-hydroxypropafenone and hydroxy-methoxy-propafenone. nih.gov The use of deuterated internal standards for propafenone and its metabolites allows for their precise quantification in biological matrices like plasma and urine. nih.gov

The formation of propafenone's primary metabolites is catalyzed by specific cytochrome P450 enzymes. The 5-hydroxylation pathway is predominantly mediated by the highly polymorphic CYP2D6 isoenzyme. nih.govmdpi.comnih.gov The N-despropylation pathway, leading to the formation of N-despropylpropafenone, is mainly catalyzed by CYP3A4 and CYP1A2. mdpi.comnih.govnih.gov

The use of recombinant P450 enzymes allows for the definitive identification of the enzymes responsible for specific metabolic reactions. Studies with recombinant human P450s have confirmed that CYP2D6 is highly efficient at producing 5-hydroxypropafenone, while CYP1A2 and CYP3A4 are the key enzymes in N-despropylation. nih.gov Furthermore, investigations have revealed species-specific differences in metabolism; for instance, in rats, CYP2D2 is the primary enzyme for hydroxylation, leading to 4'-hydroxypropafenone, a different regioselective outcome compared to the 5-hydroxylation seen with human CYP2D6. nih.gov

| Metabolic Pathway | Primary Metabolite | Key Human CYP450 Isoforms | References |

|---|---|---|---|

| 5-Hydroxylation | 5-Hydroxypropafenone | CYP2D6 | nih.govmdpi.comnih.gov |

| N-Despropylation | N-Despropylpropafenone | CYP3A4, CYP1A2 | mdpi.comnih.govnih.gov |

| O-Demethylation | O-demethylated metabolite | CYP2D6 | nih.gov |

In vitro systems are crucial for identifying and characterizing drug metabolites. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of CYP enzymes and are frequently used to study Phase I metabolism. nih.govnih.gov Hepatocytes, or liver cells, provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes. nih.gov

When unlabeled propafenone is incubated with these systems, a variety of metabolic products are formed. By adding a known quantity of a deuterated standard, such as Depropylamino Chloro Propafenone-d5 or Propafenone-d5, researchers can use mass spectrometry to accurately quantify the formation of the unlabeled metabolites. medchemexpress.com The labeled standard is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the detector. This stable isotope dilution method is considered the gold standard for quantitative bioanalysis. nih.gov

Studies in rat liver microsomes have identified N-desalkylpropafenone as a metabolite. nih.gov More recent investigations using trapping agents in microsomal incubations have also identified reactive quinone metabolites of propafenone, which are formed via O-demethylation and subsequent hydroxylation, a pathway also primarily catalyzed by CYP2D6. nih.gov

Determination of Metabolic Hotspots and Kinetic Isotope Effects (KIEs)

Deuterium (B1214612) labeling is also a powerful technique for probing the mechanisms of enzymatic reactions and identifying the sites on a molecule that are most susceptible to metabolism.

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). As a result, breaking a C-D bond requires more energy, which can lead to a slower rate of reaction for metabolic processes that involve the cleavage of this bond. This phenomenon is known as the kinetic isotope effect (KIE).

By strategically placing deuterium atoms at different positions on the propafenone molecule, researchers can investigate the KIE for various metabolic pathways. If deuteration at a specific site significantly slows down the rate of metabolite formation, it provides strong evidence that the cleavage of that C-H bond is a rate-determining step in the reaction. This information is valuable for understanding the enzymatic mechanism and can also be used in drug design to create molecules with improved metabolic stability. medchemexpress.com For instance, deuteration at the propylamino site is known to slow metabolism at that location.

| Deuteration Site | Affected Metabolic Pathway | Expected Outcome | References |

|---|---|---|---|

| Propylamino group | N-Despropylation | Decreased rate of N-despropylpropafenone formation | |

| Phenyl ring | Aromatic hydroxylation (e.g., 5-hydroxylation) | Decreased rate of hydroxylated metabolite formation |

The strategic use of deuteration helps to identify "metabolic hotspots" on a drug molecule. These are positions that are particularly vulnerable to enzymatic attack. By observing which deuterated analogs show the most significant KIE, researchers can pinpoint the primary sites of metabolism.

For propafenone, the main metabolic hotspots are the C-5 position on the benzoyl ring (leading to 5-hydroxylation) and the N-propyl group (leading to N-despropylation). nih.govnih.gov Computational docking models have further supported these findings, showing that for human CYP2D6, the carbon-5 of propafenone fits favorably into the enzyme's active site. nih.gov In contrast, for rat CYP2D2, it is the carbon-4' on the other phenyl ring that is positioned for hydroxylation. nih.gov This detailed understanding of structure-metabolism relationships is critical for predicting the metabolic fate of new drug candidates and for designing molecules with more desirable pharmacokinetic profiles.

Identification and Structural Elucidation of Novel Metabolites and Degradation Products

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern drug metabolism research. This approach facilitates the differentiation of drug-related material from endogenous components in complex biological matrices, thereby simplifying the detection and identification of metabolites. In vitro systems using human liver microsomes can be employed to synthesize deuterated metabolites, which then serve as ideal internal markers for identifying in vivo metabolites in samples from clinical studies. nih.gov

Leveraging Exact Mass and Fragmentation Patterns from Deuterated Analogs

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a primary tool for metabolite identification. The strategy often involves the use of a stable isotope-labeled internal standard, which possesses chemical and physical properties nearly identical to the analyte but is easily distinguishable by its mass. researchgate.net The five deuterium atoms in this compound impart a predictable mass shift of +5 Da compared to its unlabeled counterpart. This mass difference is a powerful tool for unequivocally identifying drug-derived metabolites in a biological sample.

When analyzing samples, metabolites of propafenone appear as unique isotopic "doublets" or pairs of peaks separated by 5 Da, representing the unlabeled metabolite and its deuterated analog. This allows for rapid filtering of mass spectrometry data to pinpoint potential metabolites.

Furthermore, tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the metabolite ions. Since the deuterium atoms in this compound are located on the N-propyl group, any fragmentation that retains this part of the molecule will also exhibit the +5 Da mass shift. By comparing the fragmentation patterns of the labeled and unlabeled metabolites, researchers can deduce the site of metabolic modification. For instance, if a hydroxylation event occurs on one of the aromatic rings, the precursor ion will be observed at M+16 (for the unlabeled) and M+5+16 (for the labeled). Key fragment ions retaining the deuterated side-chain will also show this consistent mass shift, confirming the structural assignment. This technique is crucial for distinguishing between isomers and providing confidence in the metabolite structure before attempting more resource-intensive analyses like NMR.

Table 1: Representative Mass Spectrometry Data for Propafenone Metabolites and their Deuterated (d5) Analogs

| Compound/Metabolite | Unlabeled [M+H]⁺ (m/z) | d5-Labeled [M+H]⁺ (m/z) | Key Metabolic Reaction | Characteristic Fragment Ion (Unlabeled) | Characteristic Fragment Ion (d5-Labeled) |

| Propafenone | 342.2 | 347.2 | Parent Drug | 116.1 (C₇H₁₄NO) | 121.1 (C₇H₉D₅NO) |

| 5-Hydroxypropafenone | 358.2 | 363.2 | Aromatic Hydroxylation | 116.1 (C₇H₁₄NO) | 121.1 (C₇H₉D₅NO) |

| N-Depropylpropafenone | 300.1 | 305.1 | N-Dealkylation | 118.1 (C₈H₈O₂) | Not Applicable |

| Propafenone Glucuronide | 518.2 | 523.2 | Glucuronidation | 342.2 (Loss of Glucuronide) | 347.2 (Loss of Glucuronide) |

Note: m/z values are theoretical and for illustrative purposes. Actual measured values would be subject to experimental conditions. The d5-label is on the N-propyl group.

Advanced NMR Techniques for Structural Confirmation of Metabolites and Impurities

While mass spectrometry provides essential information on molecular weight and substructures, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for unambiguous structural elucidation of novel metabolites and impurities. longdom.org For a well-characterized parent drug like propafenone, complete and unambiguous assignments of all proton (¹H) and carbon-¹³ (¹³C) NMR resonances have been published, providing a crucial baseline for comparison. mdpi.comresearchgate.net

When a sufficient quantity of a metabolite is isolated, a suite of advanced 2D NMR experiments can be performed to piece together its exact structure. These techniques include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, revealing the connectivity of proton networks within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbon atoms they are attached to, providing a map of all C-H bonds. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds, allowing for the connection of different spin systems and the placement of heteroatoms and quaternary carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, which is critical for determining stereochemistry and the three-dimensional conformation of the molecule. researchgate.net

The presence of the d5-label in metabolites derived from this compound provides a unique signature in the NMR spectra. In the ¹H NMR spectrum, the signals corresponding to the N-propyl protons would be absent. In the ¹³C NMR spectrum, the signals for the deuterated carbons would be significantly altered (e.g., appearing as multiplets due to C-D coupling or being absent in certain experiment types), confirming that the N-propyl group is intact and aiding in the assignment of the remaining signals. By meticulously analyzing the changes in chemical shifts and coupling patterns relative to the parent compound, researchers can precisely identify the site and nature of the metabolic modification. mdpi.comresearchgate.net

Table 2: Illustrative NMR Chemical Shift (δ) Changes for Propafenone Metabolism

| Type of Metabolism | Location of Change | Expected ¹H NMR Change | Expected ¹³C NMR Change |

| Aromatic Hydroxylation | Phenyl Ring (e.g., C-5) | Aromatic proton signals shift upfield or downfield depending on position relative to the new -OH group. A new exchangeable -OH proton signal appears. | The carbon bearing the -OH group (C-5) shifts significantly downfield (~+20-30 ppm). Adjacent carbons also experience smaller shifts. |

| N-Dealkylation | Propylamino Side-Chain | Signals for the propyl group disappear. Signals for the new -NH₂ protons appear. | Signals for the propyl carbons disappear. The adjacent methylene (B1212753) carbon (CH₂) shifts upfield. |

| Carbonyl Reduction | Ketone (C=O) | The C=O group is converted to a CH-OH group. A new methine proton signal appears (~4-5 ppm), coupled to adjacent protons. | The carbonyl carbon signal (~200 ppm) is replaced by a methine carbon signal (~70-80 ppm). |

Note: Chemical shift values are approximate and can vary based on solvent and other experimental factors. Data is based on general principles of NMR spectroscopy.

Role in Pharmaceutical Quality Control and Reference Standard Applications

Deployment as a Certified Reference Standard for Impurity Profiling and Purity Assessment of Propafenone (B51707) and its Related Substances

Depropylamino Chloro Propafenone-d5 serves as a certified reference standard, a highly purified and well-characterized substance used as a benchmark for analytical measurements. In the context of Propafenone, it is instrumental in impurity profiling. pharmaffiliates.com Impurities in a final drug product can originate from the manufacturing process or degradation over time and can potentially affect the drug's efficacy and safety.

By using this compound, which is isotopically labeled, analytical chemists can accurately identify and quantify specific impurities in a sample of Propafenone. This is often achieved through techniques like mass spectrometry, where the known mass of the deuterated standard allows for precise differentiation and measurement of the non-labeled impurities. This process is crucial for ensuring that the levels of impurities in the final drug product are within the strict limits set by regulatory authorities.

The purity of the Active Pharmaceutical Ingredient (API), Propafenone, is also assessed using this reference standard. By comparing the analytical response of the drug sample to that of the certified standard, the exact purity of the API can be determined, ensuring it meets the required quality specifications. lgcstandards.com

Critical Reagent in Analytical Method Development and Validation for Active Pharmaceutical Ingredients (APIs) and Drug Products

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical quality control. This compound is a critical reagent in the development and validation of these methods for both the Propafenone API and its finished drug products. axios-research.com

During method development, this labeled compound is used to optimize various analytical parameters, such as chromatographic separation conditions and mass spectrometry settings. Its distinct mass and predictable behavior help in establishing a method that can effectively separate Propafenone from its potential impurities and degradation products.

Once a method is developed, it must be validated to ensure it is accurate, precise, reproducible, and specific for its intended purpose. This compound is essential in this validation process. It is used to perform system suitability tests and to assess key validation parameters like linearity, accuracy, and precision, confirming that the analytical method is fit for its purpose in routine quality control testing. axios-research.comresearchgate.net

Standardization of Analytical Procedures in Compliance with Pharmacopeial Guidelines (e.g., USP, EP) for Propafenone-Related Substances

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for medicines and their ingredients. These guidelines often specify the use of certified reference standards for the analysis of drugs and their impurities. axios-research.comaxios-research.com

Applications in Stability-Indicating Methods for Impurity Detection and Quantification

Stability-indicating analytical methods are crucial for determining the shelf-life of a drug product. These methods are designed to separate and quantify the active ingredient from its degradation products that may form under various environmental conditions such as heat, light, and humidity. sci-hub.seresearchgate.net

This compound plays a significant role in the development and validation of stability-indicating methods for Propafenone. sci-hub.seresearchgate.net In forced degradation studies, where the drug substance is intentionally exposed to stress conditions, this labeled compound is used as an internal standard to accurately track the formation of degradation products over time. mdpi.comscispace.com This allows for the identification of potential degradation pathways and the quantification of any significant degradants.

The data generated from these stability studies are essential for establishing the appropriate storage conditions and expiration date for the Propafenone drug product, ensuring its quality, safety, and efficacy throughout its shelf life. sci-hub.seresearchgate.net

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Depropylamino Chloro Propafenone-d5 in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The deuterium labeling in this compound minimizes isotopic interference, improving accuracy in pharmacokinetic studies. Validate the method using calibration curves with spiked biological samples (e.g., plasma or tissue homogenates) and ensure a signal-to-noise ratio >10 for reliable quantification .

Q. How is the molecular structure of this compound confirmed during synthesis?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₁₈H₁₄D₅ClO₃, MW: 323.83) and deuterium nuclear magnetic resonance (²H NMR) to confirm deuterium incorporation at specific positions. Cross-reference spectral data with non-deuterated analogs to identify structural deviations .

Q. What purification strategies ensure high purity (>95%) for this compound?

- Methodological Answer : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Monitor for impurities like Depropylamino Hydroxy Propafenone-d5 (MW: 305.38) or chloro-substituted byproducts. Validate purity via UV detection at 254 nm and confirm absence of protio-contaminants using isotopic ratio analysis .

Advanced Research Questions

Q. How can isotopic effects influence metabolic pathway studies of this compound?

- Methodological Answer : Deuterium labeling may alter metabolic stability due to the kinetic isotope effect (KIE) , potentially slowing hydroxylation or dealkylation reactions. To resolve discrepancies, compare metabolic profiles with non-deuterated analogs using LC-HRMS and apply correction factors for deuterium-induced retention time shifts. Validate findings with in vitro enzyme assays (e.g., cytochrome P450 isoforms) .

Q. What experimental designs mitigate spectral interference in quantitative NMR studies of deuterated analogs?

- Methodological Answer : Optimize ²H-decoupled ¹H NMR or use heteronuclear single quantum coherence (HSQC) to suppress deuterium-related splitting. For complex mixtures, employ 2D NMR techniques (e.g., COSY or NOESY) to resolve overlapping signals from metabolites or impurities. Reference deuterated solvents (e.g., DMSO-d6) for baseline correction .

Q. How do researchers validate the absence of protio-contaminants in deuterated compounds?

- Methodological Answer : Perform isotopic abundance analysis via HRMS to ensure ≥99% deuterium incorporation at specified positions. Use mass defect filtering to distinguish protio-contaminants (e.g., Depropylamino Chloro Propafenone, MW: 318.79) from the target compound. Cross-check with elemental analysis (C, H, N) to confirm stoichiometry .

Data Analysis and Contradiction Resolution

Q. How to address unexpected chromatographic peaks in this compound samples?

- Methodological Answer : Compare retention times and mass spectra against known impurities (e.g., Depropylamino Hydroxy Propafenone-d5, MW: 305.38). Use fraction collection during HPLC to isolate unknowns, followed by HRMS and NMR for structural elucidation. If peaks arise from synthesis byproducts, optimize reaction conditions (e.g., temperature, catalyst) to suppress side reactions .

Q. What statistical approaches reconcile contradictory pharmacokinetic data between deuterated and non-deuterated analogs?

- Methodological Answer : Apply mixed-effects modeling to account for inter-subject variability in absorption/distribution. Use Bayesian inference to integrate prior data on deuterium’s metabolic impact. Validate models with in vivo studies measuring plasma concentration-time profiles and metabolite ratios .

Tables for Reference

| Property | This compound | Non-Deuterated Analog |

|---|---|---|

| Molecular Formula | C₁₈H₁₄D₅ClO₃ | C₁₈H₁₉ClO₃ |

| Molecular Weight | 323.83 | 318.79 |

| Key Impurities | Depropylamino Hydroxy Propafenone-d5 | Chloro-substituted byproducts |

| Primary Analytical Method | LC-MS/MS with deuterated standards | LC-UV or GC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.